5-chlorobohemamine C
Description
5-Chlorobohemamine C is a pyrrolizidine alkaloid first isolated in 2006 from marine-derived Streptomyces species (strain CNQ-583) found in sediment samples off the coast of Guam . It belongs to the bohemamine family, characterized by bicyclic carbamate and pyrrolizidine frameworks. Its structure was elucidated using nuclear magnetic resonance (NMR) spectroscopy and double-pulsed-field-gradient spin echo (DPFGSE) nuclear Overhauser effect (NOE) studies, confirming a chlorine substitution at the C-5 position .
Properties
Molecular Formula |
C14H19ClN2O3 |
|---|---|
Molecular Weight |
298.76 g/mol |
IUPAC Name |
N-[(5S,6S,7S,8S)-6-chloro-7-hydroxy-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C14H19ClN2O3/c1-7(2)5-11(19)16-10-6-9(18)14(4)13(20)12(15)8(3)17(10)14/h5-6,8,12-13,20H,1-4H3,(H,16,19)/t8-,12-,13+,14+/m0/s1 |
InChI Key |
XSOZVHIZNODJTJ-VGSLSFOHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@]2(N1C(=CC2=O)NC(=O)C=C(C)C)C)O)Cl |
Canonical SMILES |
CC1C(C(C2(N1C(=CC2=O)NC(=O)C=C(C)C)C)O)Cl |
Synonyms |
5-chlorobohemamine C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The bohemamine family includes bohemamine , bohemamine B , bohemamine C , deoxybohemamine , and 5-chlorobohemamine C . Key structural differences include:
- 5-Chlorobohemamine C : Chlorine atom at position 5, pyrrolizidine core, and carbamate group .
- Bohemamine C : Lacks the C-5 chlorine substituent but shares the pyrrolizidine-carbamate skeleton .
- Bohemamine B : Exact substituents unspecified in available data, but distinguished by NMR spectral differences .
- Deoxybohemamine : Missing an oxygen-containing group compared to bohemamine, altering reactivity .
Key Findings :
- Cell Adhesion Inhibition: Non-chlorinated bohemamine and deoxybohemamine inhibited LFA-1/ICAM-1-mediated adhesion (IC₅₀ ~24–27 µg/mL), suggesting chlorine substitution may negate this activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
